molecular formula C11H12Cl2N2O2 B8197415 Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate

Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate

Cat. No.: B8197415
M. Wt: 275.13 g/mol
InChI Key: DYHLGDFFRYBLBD-VGOFMYFVSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate is unique due to the presence of chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The compound’s specific structure allows it to interact with different molecular targets compared to its analogs .

Biological Activity

Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate, a compound with the CAS Number 103855-01-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique hydrazine and ester functional groups. The structural formula can be represented as follows:

  • IUPAC Name : Ethyl 2-(2-(3,5-dichlorophenyl)hydrazin-1-ylidene)propanoate
  • Molecular Formula : C11_{11}H12_{12}Cl2_{2}N2_{2}O2_{2}
  • Melting Point : 115-116 °C
  • Purity : 95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of various hydrazone derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:

Cell Line IC50_{50} (µM)Reference
HCT-15< 10
Jurkat< 5
HT-29< 15

The structure-activity relationship (SAR) analysis indicates that the presence of the dichlorophenyl group significantly enhances cytotoxicity, likely due to increased electron-withdrawing effects that stabilize the hydrazone linkage.

Antimicrobial Activity

This compound has also been tested for antimicrobial efficacy. In vitro assays showed promising results against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli100

These findings suggest that this compound may serve as a lead for developing new antimicrobial agents.

The proposed mechanism of action for this compound involves interaction with cellular targets that disrupt metabolic pathways essential for cancer cell survival. Molecular docking studies have indicated that the compound binds effectively to key proteins involved in cell proliferation and apoptosis.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted on a series of hydrazone derivatives demonstrated that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines, with IC50_{50} values comparable to established chemotherapeutics like doxorubicin. This highlights the potential for further development in cancer therapy.
  • Case Study on Antimicrobial Activity :
    In a comparative study of various hydrazone compounds, this compound showed superior antimicrobial properties against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant pathogens.

Properties

IUPAC Name

ethyl (2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)7(2)14-15-10-5-8(12)4-9(13)6-10/h4-6,15H,3H2,1-2H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHLGDFFRYBLBD-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC(=C1)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC(=CC(=C1)Cl)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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